molecular formula C9H7ClFNO2 B13030495 8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one

8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one

Cat. No.: B13030495
M. Wt: 215.61 g/mol
InChI Key: AXWFAMYQHWENKC-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

The synthesis of 8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one atom or group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one can be compared with other similar compounds, such as:

    3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: This compound also contains chlorine and fluorine atoms but has a different heterocyclic structure.

    8-Quinolinesulfonyl chloride: This compound has a similar chlorine substitution but differs in its overall structure and functional groups. The uniqueness of this compound lies in its specific combination of atoms and the resulting chemical properties, which can lead to distinct applications and reactivity.

Properties

IUPAC Name

8-chloro-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO2/c10-5-3-6(11)8-7(4-5)14-2-1-12-9(8)13/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWFAMYQHWENKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)Cl)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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